Methoxy-dimethyl-propylsilane: A Comprehensive Technical Guide for Researchers
Methoxy-dimethyl-propylsilane: A Comprehensive Technical Guide for Researchers
Introduction: Navigating the Versatility of a Unique Alkoxysilane
Methoxy-dimethyl-propylsilane (CAS No. 18182-14-4), a monoalkoxysilane, presents a unique combination of moderate reactivity and steric bulk, making it a valuable tool in the arsenal of researchers, particularly in materials science and drug development. Unlike its trialkoxy counterparts, which rapidly hydrolyze and condense to form highly cross-linked networks, methoxy-dimethyl-propylsilane's single methoxy group allows for more controlled surface modifications and offers potential as a sterically hindered protecting group. This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, grounded in established scientific principles and experimental insights.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of methoxy-dimethyl-propylsilane is essential for its effective application in research and development. These properties dictate its handling, reaction conditions, and performance in various applications.
| Property | Value | Source |
| CAS Number | 18182-14-4 | [1][2] |
| Molecular Formula | C₆H₁₆OSi | [1][2] |
| Molecular Weight | 132.28 g/mol | [1][2] |
| Boiling Point | 94-96 °C | [1] |
| Density | 0.787 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.3927 | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
| Appearance | Colorless liquid | [3] |
Reactivity Profile: A Tale of Controlled Hydrolysis and Stability
The reactivity of methoxy-dimethyl-propylsilane is dominated by the chemistry of the silicon-methoxy (Si-OCH₃) bond. This section delves into the nuances of its hydrolytic behavior and its interactions with other common reagents.
Hydrolysis and Condensation: The Cornerstone of its Utility
The primary reaction of methoxy-dimethyl-propylsilane is its hydrolysis, a process that underpins its use in surface modification. The reaction proceeds by the cleavage of the Si-OCH₃ bond by water to form a reactive silanol (Si-OH) intermediate and methanol as a byproduct. This silanol can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.
Mechanism of Hydrolysis and Condensation
Caption: Hydrolysis of methoxy-dimethyl-propylsilane to a silanol intermediate, followed by condensation with a hydroxylated substrate.
Unlike trialkoxysilanes, which have three reactive sites leading to rapid polymerization and network formation, the monofunctional nature of methoxy-dimethyl-propylsilane results in a slower, more controlled reaction. This allows for the formation of well-defined monolayers on surfaces rather than thick, often irregular, polymer films. The hydrolysis is catalyzed by both acids and bases, with the rate being slowest at neutral pH.
Reactivity with Acids and Bases
-
Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃), can cleave the Si-O bond, providing a method for deprotection of silyl ethers.[4][5] While less common for simple alkoxysilanes compared to silyl ethers of complex alcohols, this reactivity should be considered when designing reaction sequences involving Lewis acids. The reaction of methoxy-dimethyl-propylsilane with a Lewis acid would likely proceed via coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the silicon or methyl group.
-
Strong Bases: While bases can catalyze the hydrolysis of the Si-OCH₃ bond, very strong, non-nucleophilic bases in anhydrous conditions are less likely to cleave this bond. However, the presence of trace water can initiate the hydrolysis-condensation pathway.
Use as a Protecting Group
The dimethylpropylsilyl group can be conceptualized as a sterically hindered protecting group for alcohols. Silyl ethers are widely used in organic synthesis to protect hydroxyl groups from unwanted reactions.[6][7][8] The stability of silyl ethers to various reaction conditions is highly dependent on the steric bulk of the substituents on the silicon atom. The propyl and two methyl groups on methoxy-dimethyl-propylsilane offer a moderate level of steric hindrance, making the resulting silyl ether more stable to acidic and basic conditions than a trimethylsilyl (TMS) ether, but less stable than a tert-butyldimethylsilyl (TBS) ether.[6]
Cleavage of the corresponding silyl ether would typically be achieved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. The choice of deprotection conditions would depend on the overall sensitivity of the molecule.
Practical Applications and Experimental Protocols
The unique properties of methoxy-dimethyl-propylsilane lend it to specific applications where controlled surface modification or moderate steric hindrance is required.
Surface Modification for Hydrophobicity
A primary application of methoxy-dimethyl-propylsilane is in the creation of hydrophobic surfaces on various substrates like glass, silicon, and other materials with surface hydroxyl groups.[1] The propyl and methyl groups attached to the silicon atom are non-polar and create a low-energy surface that repels water.
Experimental Protocol: Hydrophobic Surface Treatment of Glass Slides
This protocol provides a general procedure for rendering glass surfaces hydrophobic using methoxy-dimethyl-propylsilane.
Materials:
-
Glass microscope slides
-
Methoxy-dimethyl-propylsilane (CAS 18182-14-4)
-
Anhydrous toluene or hexane
-
Deionized water
-
Isopropanol
-
Concentrated sulfuric acid
-
30% Hydrogen peroxide (Caution: Piranha solution is extremely corrosive and reactive)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the glass slides by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then isopropanol.
-
Dry the slides under a stream of nitrogen.
-
To maximize surface hydroxyl groups, immerse the slides in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes at room temperature. (EXTREME CAUTION: Piranha solution reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the slides extensively with deionized water and dry in an oven at 110 °C for at least 1 hour.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of methoxy-dimethyl-propylsilane in anhydrous toluene or hexane in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.
-
Remove the slides from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane.
-
-
Curing:
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110 °C for 30-60 minutes to promote the formation of covalent siloxane bonds to the surface.
-
-
Characterization:
-
The hydrophobicity of the surface can be confirmed by measuring the water contact angle. A successful treatment will result in a significantly higher contact angle compared to the untreated glass.
-
Workflow for Surface Modification
Caption: Step-by-step workflow for creating a hydrophobic surface using methoxy-dimethyl-propylsilane.
Safety and Handling
Methoxy-dimethyl-propylsilane is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also an eye irritant.[9] The hydrolysis of this compound produces methanol, which is toxic.[9] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Key Safety Information: [9]
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Eye Irritation: Causes serious eye irritation.
-
Toxicity of Hydrolysis Product: Reacts with water to form methanol, which can cause metabolic acidosis and visual disturbances upon ingestion.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from moisture.
Always consult the full Safety Data Sheet (SDS) before use.[9]
Spectroscopic Characterization
While a publicly available, high-resolution spectrum for methoxy-dimethyl-propylsilane is not readily found, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal CH₃, a multiplet for the internal CH₂, and a triplet for the CH₂ attached to silicon), two singlets for the two methyl groups on silicon, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the propyl group, a signal for the methyl groups on silicon, and a signal for the methoxy carbon.
-
FTIR: The infrared spectrum will be characterized by strong Si-O-C stretching vibrations, typically in the region of 1090-1050 cm⁻¹, and C-H stretching vibrations around 2960-2850 cm⁻¹.[10] The absence of a broad O-H stretching band (around 3300 cm⁻¹) would indicate a non-hydrolyzed sample.
Conclusion
Methoxy-dimethyl-propylsilane serves as a valuable reagent for creating well-defined, hydrophobic surfaces due to its controlled, monofunctional reactivity. Its moderate steric profile also suggests its potential as a silyl ether protecting group with stability intermediate between the commonly used TMS and TBS ethers. A thorough understanding of its hydrolytic behavior, coupled with stringent safety precautions, is paramount for its successful and safe application in the laboratory. This guide provides a foundational understanding to empower researchers in leveraging the unique properties of this versatile organosilane.
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